1,2-Benzisoxazole

Catalog No.
S567499
CAS No.
271-95-4
M.F
C7H5NO
M. Wt
119.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzisoxazole

CAS Number

271-95-4

Product Name

1,2-Benzisoxazole

IUPAC Name

1,2-benzoxazole

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-8-9-7/h1-5H

InChI Key

KTZQTRPPVKQPFO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NO2

Synonyms

1,2-benzisoxazole

Canonical SMILES

C1=CC=C2C(=C1)C=NO2

,2-Benzisoxazole as a Privileged Structure in Drug Discovery

1,2-Benzisoxazole is a heterocyclic molecule consisting of a benzene ring fused with a 1,2-oxazole ring. This core structure has gained significant interest in medicinal chemistry due to its potential to interact with various biological targets PubMed: . This property makes 1,2-benzisoxazole a privileged structure, meaning it can serve as a central scaffold for designing drugs with diverse pharmacological activities.

Applications in Central Nervous System Disorders

Research has shown particular promise for 1,2-benzisoxazole derivatives in treating central nervous system (CNS) disorders. Notably, Zonisamide, an antiepileptic drug, incorporates a 1,2-benzisoxazole core Merck: . It demonstrates efficacy in treating partial seizures and is also being investigated for Parkinson's disease PubMed: . Additionally, 1,2-benzisoxazole derivatives are being explored for the development of atypical antipsychotics PubMed: .

Potential in Anti-Cancer Therapies

Beyond CNS applications, researchers are investigating the anti-cancer potential of 1,2-benzisoxazole derivatives. Studies have shown that by attaching specific functional groups to the core structure, researchers can create compounds that exhibit antiproliferative effects against certain cancer cell lines, including those in Acute Myeloid Leukemia (AML) PubMed: . These findings suggest promising avenues for further development of 1,2-benzisoxazole-based anti-cancer agents.

1,2-Benzisoxazole is an aromatic organic compound with the molecular formula C7H5NO. It possesses a unique structure where a benzene ring fuses with an isoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) []. While the unsubstituted form has limited applications itself, it serves as a valuable building block for the synthesis of various functionalized derivatives with interesting properties in medicinal chemistry [].


Molecular Structure Analysis

The key feature of 1,2-benzisoxazole is the combined aromatic character of the benzene and isoxazole rings. This structure grants it stability due to delocalization of electrons throughout the molecule []. The nitrogen atom in the isoxazole ring possesses a slight positive charge, while the oxygen atom holds a slight negative charge, creating a permanent dipole moment. This polarity can influence its interactions with other molecules.


Chemical Reactions Analysis

Several reactions are important for 1,2-benzisoxazole in scientific research:

  • Synthesis: A common synthetic route involves the condensation of o-aminophenol with formic acid or its derivatives under acidic conditions [].
o-Aminophenol + HCOOH -> 1,2-Benzisoxazole + H2O (Eq. 1)
  • Functionalization

    The reactive positions on the 1,2-benzisoxazole ring system allow for further functionalization. Substitutions can occur at various carbon atoms, particularly at positions 5 and 6, to generate diverse derivatives with distinct properties [].

  • Degradation

    Studies suggest 1,2-benzisoxazole can undergo hydrolysis under strong basic conditions, cleaving the C-O bond in the isoxazole ring [].

1,2-Benzisoxazole + 2 OH- -> o-Aminophenol + HCOO- (Eq. 2)

Physical And Chemical Properties Analysis

  • Melting Point: No data available for the melting point of pure 1,2-benzisoxazole.
  • Boiling Point: Reported boiling point varies depending on pressure: 35-38 °C (at 2.67 hPa) and 101-102 °C (at 2 kPa) [].
  • Solubility: Slightly soluble in water, but more soluble in organic solvents like ethanol, acetone, and chloroform [].
  • Density: Approximately 1.18 g/cm³ [].
  • Flash Point: 58 °C [].

XLogP3

1.6

Boiling Point

215.0 °C

LogP

1.63 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

271-95-4

Wikipedia

1,2-benzisoxazole

Dates

Modify: 2023-08-15

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